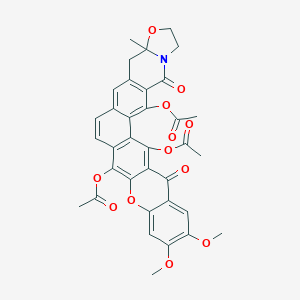
Cervinomycin A1 triacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cervinomycin A1 triacetate, also known as this compound, is a useful research compound. Its molecular formula is C35H29NO12 and its molecular weight is 655.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Aminoglycosides - Anthracyclines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activity
Cervinomycin A1 triacetate exhibits significant antimicrobial properties against various bacterial strains. Its efficacy has been compared to other antibiotics, revealing its potential as a therapeutic agent in combating bacterial infections.
Minimum Inhibitory Concentrations (MIC)
The following table summarizes the MIC values of this compound compared to Clindamycin against several bacterial strains:
| Organism | This compound (µg/mL) | Clindamycin (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.16 | 0.16 |
| Bacillus subtilis | 0.02 | 2.5 |
| Bacillus cereus | 0.31 | 0.63 |
| Micrococcus luteus | 0.08 | 0.04 |
| Escherichia coli | >10 | >10 |
| Salmonella typhimurium | >10 | >10 |
| Klebsiella pneumoniae | >10 | >10 |
These results indicate that this compound is particularly effective against Gram-positive bacteria, making it a candidate for further development as an antibiotic treatment .
Cancer Treatment Potential
Recent studies have explored the potential of this compound in oncology, particularly its effects on cancer cell lines.
Case Study: Glioma Treatment
A study published in Molecular Medicine Reports investigated the effects of this compound on glioma stem-like cells. The findings demonstrated that the compound significantly inhibited cell proliferation and induced apoptosis through modulation of critical signaling pathways .
Case Study: Bladder Cancer Cell Line
Another investigation focused on T24 bladder cancer cells, where this compound was shown to induce cell cycle arrest at the G0/G1 phase and promote apoptosis via mitochondrial pathways. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment with varying concentrations of the compound .
Future Research Directions
Given its promising antimicrobial and anticancer properties, further research is warranted to explore:
- Synergistic Effects : Investigating combinations with other antibiotics or chemotherapeutic agents to enhance efficacy.
- Mechanistic Studies : Detailed studies on the molecular pathways affected by this compound.
- Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in humans.
Propriétés
Numéro CAS |
104015-33-0 |
|---|---|
Formule moléculaire |
C35H29NO12 |
Poids moléculaire |
655.6 g/mol |
Nom IUPAC |
(3,29-diacetyloxy-23,24-dimethoxy-10-methyl-5,27-dioxo-9,20-dioxa-6-azaheptacyclo[15.12.0.02,14.04,12.06,10.019,28.021,26]nonacosa-1(17),2,4(12),13,15,18,21,23,25,28-decaen-18-yl) acetate |
InChI |
InChI=1S/C35H29NO12/c1-15(37)45-30-20-8-7-18-11-19-14-35(4)36(9-10-44-35)34(41)26(19)31(46-16(2)38)25(18)27(20)32(47-17(3)39)28-29(40)21-12-23(42-5)24(43-6)13-22(21)48-33(28)30/h7-8,11-13H,9-10,14H2,1-6H3 |
Clé InChI |
DXKVVOOSWPPRHD-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=C2C(=C(C3=C1C=CC4=CC5=C(C(=C43)OC(=O)C)C(=O)N6CCOC6(C5)C)OC(=O)C)C(=O)C7=CC(=C(C=C7O2)OC)OC |
SMILES canonique |
CC(=O)OC1=C2C(=C(C3=C1C=CC4=CC5=C(C(=C43)OC(=O)C)C(=O)N6CCOC6(C5)C)OC(=O)C)C(=O)C7=CC(=C(C=C7O2)OC)OC |
Synonymes |
cervinomycin A1 triacetate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















